2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine
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Overview
Description
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their role as smooth muscle vasodilators and their potential to inhibit cancer progression
Preparation Methods
The synthesis of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves multiple steps The synthetic route typically starts with the preparation of the ribofuranosyl moiety, which is then benzoylatedThe final step is the coupling of the ribofuranosyl moiety with the purine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deprotected compound.
Common reagents used in these reactions include sodium carbonate, dioxane, and water . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, including cell cycle regulation and DNA damage response.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is unique due to its specific structural modifications. Similar compounds include:
Adenosine Phosphate: Known for its role in energy metabolism.
Acadesine: Investigated for its potential to protect against ischemic injury.
Clofarabine: Used as an anticancer agent.
Fludarabine Phosphate: Another anticancer agent with a similar mechanism of action.
These compounds share structural similarities but differ in their specific modifications and resulting biological activities.
Properties
Molecular Formula |
C32H26ClN5O7 |
---|---|
Molecular Weight |
628.0 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26ClN5O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(34)36-31(33)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3,(H2,34,36,37)/t22-,24?,30-,32+/m1/s1 |
InChI Key |
GHDRMFDDEGTDQC-YSWXOSACSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C(N=C(N=C54)Cl)N)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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